molecular formula C20H13IN2OS B11564017 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

Cat. No.: B11564017
M. Wt: 456.3 g/mol
InChI Key: JSLIRWDOGNBSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dimethylformamide (DMF) as a solvent and hydroxybenzotriazole (HOBt) as a catalyst . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide can be compared with other similar compounds, such as:

These compounds share the benzothiazole core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its iodinated benzamide moiety, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H13IN2OS

Molecular Weight

456.3 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

InChI

InChI=1S/C20H13IN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24)

InChI Key

JSLIRWDOGNBSIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.